molecular formula C15H19N3O5 B2914741 ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 861206-37-3

ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2914741
CAS No.: 861206-37-3
M. Wt: 321.333
InChI Key: OESQWZSEBSUIAM-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative featuring a 2,4-dimethoxyphenyl substituent at position 4, a methyl group at position 3, and an ethyl acetate ester at position 1 of the triazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Synthesis: The compound is synthesized via nucleophilic substitution, where the triazole intermediate is alkylated with ethyl bromoacetate under reflux conditions in ethanol, followed by recrystallization . This method aligns with general strategies for introducing ester functionalities into triazole scaffolds .

Properties

IUPAC Name

ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-5-23-14(19)9-17-15(20)18(10(2)16-17)12-7-6-11(21-3)8-13(12)22-4/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESQWZSEBSUIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 861206-37-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, with a molecular weight of 321.33 g/mol. The compound features a triazole ring, which is known for its role in various biological activities including antifungal and anticancer properties.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer effects. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HCT116 (Colon)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

These findings suggest that the compound may interfere with critical cellular processes such as DNA synthesis and cell cycle progression.

Mechanism Insights

The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell growth and proliferation. For instance, studies have demonstrated that triazole derivatives can inhibit dihydrofolate reductase (DHFR), leading to decreased levels of tetrahydrofolate necessary for nucleotide synthesis . Additionally, the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

The mechanism behind its antimicrobial activity may involve disruption of cell membrane integrity and interference with metabolic pathways essential for microbial growth.

Case Studies and Clinical Relevance

A notable case study highlighted the use of triazole derivatives in combination therapies for cancer treatment. The combination of this compound with established chemotherapeutic agents showed enhanced efficacy compared to monotherapy . This synergistic effect could be pivotal in overcoming drug resistance observed in various cancers.

Comparison with Similar Compounds

Structural Features :

  • The 2,4-dimethoxyphenyl group contributes electron-donating effects, enhancing resonance stabilization.
  • The 5-oxo group in the triazolone ring facilitates hydrogen bonding, influencing molecular interactions .

Comparison with Structurally Similar Compounds

Key Observations :

  • 2,4-Dimethoxyphenyl vs. 4-Isopropylphenyl : The 2,4-dimethoxy group enhances hydrophilicity and electronic resonance compared to the bulky, lipophilic isopropyl group in . This may improve solubility but reduce membrane penetration.

Pharmacological Profile

  • Antimicrobial Activity : 2,4-Dimethoxyphenyl-substituted triazoles (e.g., ) exhibit superior antimicrobial activity against Staphylococcus aureus and Candida albicans compared to 3,4-dimethoxy analogs, likely due to optimized steric and electronic interactions .
  • Antiviral Potential: Triazolone derivatives with methoxy substituents () show moderate antiviral activity, suggesting the target compound may share this trait .
  • Anticancer Activity : Thioxo-triazole derivatives () demonstrate cytotoxicity against MCF-7 cells, but the absence of a thioxo group in the target compound may limit similar efficacy .

Physicochemical Properties

Property Target Compound Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate 3’-Substituted Thioxo Derivatives
Solubility Moderate (polar groups) Low (bulky benzoate) Low (thioxo group)
LogP ~2.5 (estimated) ~3.1 ~2.8
Stability High (stable ester) Moderate (prone to hydrolysis) Low (sulfur oxidation risk)

Notes:

  • The target compound’s ethyl acetate ester balances lipophilicity (LogP ~2.5) and stability, making it more drug-like than sulfur-containing analogs .
  • Methoxy groups improve water solubility compared to purely aromatic or alkyl substituents .

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